molecular formula C11H11NS B2513471 2-Methyl-4-(o-tolyl)thiazole CAS No. 1802489-68-4

2-Methyl-4-(o-tolyl)thiazole

Cat. No. B2513471
CAS RN: 1802489-68-4
M. Wt: 189.28
InChI Key: UFZGMGWMVWKZEU-UHFFFAOYSA-N
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Description

“2-Methyl-4-(o-tolyl)thiazole” is a chemical compound with the CAS Number: 1802489-68-4 . It has a molecular weight of 190.29 and its IUPAC name is 2-methyl-4-(o-tolyl)-1H-1lambda3-thiazole .


Synthesis Analysis

The synthesis of thiazole derivatives has been reported in several studies . One common synthetic protocol involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(o-tolyl)thiazole” can be represented by the InChI code: 1S/C11H12NS/c1-8-5-3-4-6-10(8)11-7-13-9(2)12-11/h3-7,13H,1-2H3 .


Chemical Reactions Analysis

Thiazole derivatives, including “2-Methyl-4-(o-tolyl)thiazole”, can undergo various chemical reactions. For instance, thiazolines can be synthesized by reacting alkenes with bromine followed by the reaction of thioamides in a one-pot reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4-(o-tolyl)thiazole” include a molecular weight of 190.29 , a storage temperature of 28 C .

Scientific Research Applications

Safety and Hazards

The safety data sheet for “2-Methyl-4-(o-tolyl)thiazole” indicates that it may cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2-methyl-4-(2-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1-8-5-3-4-6-10(8)11-7-13-9(2)12-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZGMGWMVWKZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(o-tolyl)thiazole

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